6,7-Dehydro Triamcinolone Acetonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

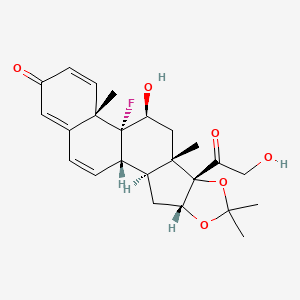

Triamcinolone acetonide, from which 6,7-Dehydro Triamcinolone Acetonide is derived, has a molecular formula of C24H31FO6 . Its average mass is 434.498 Da and its monoisotopic mass is 434.210480 Da .

Chemical Reactions Analysis

Specific chemical reactions involving 6,7-Dehydro Triamcinolone Acetonide are not detailed in the available resources .

Aplicaciones Científicas De Investigación

Mechanisms of Action in Allergic Rhinitis

Triamcinolone Acetonide demonstrates significant efficacy in the management of allergic rhinitis through its potent anti-inflammatory properties. It's formulated for nasal administration, either as an aerosol or an aqueous metered-dose pump spray, to minimize systemic absorption and reduce the potential for systemic side effects. Clinical trials have shown that triamcinolone acetonide effectively reduces symptoms of allergic rhinitis, with a quick onset of action and sustained effect upon dosage adjustment (Jeal & Faulds, 1997).

Applications in Intravitreal Therapy

Intravitreal administration of triamcinolone acetonide marks a shift in the treatment paradigm for various ocular conditions, including diabetic macular edema, retinal vein occlusions, and uveitis. Despite the decline in its use following the introduction of anti-VEGF therapies, triamcinolone's long-acting steroid properties maintain its relevance in clinical practice. It's particularly noted for its capacity to reduce inflammation and improve visual outcomes, albeit with a consideration for complications like ocular hypertension and cataract formation (Tao & Jonas, 2010).

Efficacy in Uveitis and Inflammatory Conditions

The use of intravitreal triamcinolone acetonide injections for non-infectious uveitis and inflammatory cystoid macular edema (CME) demonstrates a rapid improvement in vision for the majority of cases. The temporary nature of the treatment's efficacy, necessitating repeated injections, is balanced against the risk of complications. Innovations in drug delivery, such as the development of ready-for-use IVTA injections with reduced toxic additives, aim to lower these risks while providing effective treatment options (van Kooij, Rothova, & de Vries, 2006).

Novel Delivery Methods

Research into novel intraocular therapy for non-infectious uveitis highlights the advancement in drug delivery mechanisms. Suprachoroidal administration of triamcinolone acetonide presents a promising approach by targeting the retina and choroid directly, potentially minimizing anterior segment side effects such as glaucoma and cataract formation. This technique underscores the evolution of treatment strategies that seek to enhance efficacy while reducing systemic and local complications (Thomas et al., 2022).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h5-9,15-17,19,26,28H,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPZLQJLMNKVAZ-JNQJZLCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4C=CC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C=CC5=CC(=O)C=C[C@@]53C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652535 |

Source

|

| Record name | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dehydro Triamcinolone Acetonide | |

CAS RN |

1893-84-1 |

Source

|

| Record name | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/no-structure.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)

![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)